Dipentamethylenethiuram tetrasulfide

Rubber Vulcanization Mechanical Properties Thiuram Accelerator

Traditional thiurams like TMTD generate carcinogenic N-nitrosamines during vulcanization, creating compliance risks for food-contact, medical, and childcare rubber articles. DPTT resolves this via its piperidine structure, which precludes nitrosamine formation while delivering 28% effective sulfur for sulfur-donor cure systems. • Eliminates nitrosamine generation-compliant with EU 93/11/EEC and analogous standards • 28% effective sulfur enables low-free-sulfur/sulfurless cure with enhanced heat aging resistance • Faster cure than sulfenamide systems with greater scorch safety than TMTD

Molecular Formula C12H20N2S6
Molecular Weight 384.7 g/mol
CAS No. 120-54-7
Cat. No. B089536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipentamethylenethiuram tetrasulfide
CAS120-54-7
Molecular FormulaC12H20N2S6
Molecular Weight384.7 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2
InChIInChI=1S/C12H20N2S6/c15-11(13-7-3-1-4-8-13)17-19-20-18-12(16)14-9-5-2-6-10-14/h1-10H2
InChIKeyVNDRMZTXEFFQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipentamethylenethiuram Tetrasulfide (DPTT) Procurement: Chemical Identity and Class Positioning for Vulcanization Systems


Dipentamethylenethiuram tetrasulfide (DPTT; CAS 120-54-7), also designated as bis(pentamethylene)thiuram tetrasulfide or Accelerator TRA, is a thiuram-class organosulfur compound with the molecular formula C12H20N2S6 and a molecular weight of approximately 384.69 g/mol [1]. Structurally, it features two piperidine rings linked via a tetrasulfide bridge, which distinguishes it from disulfide-based thiurams and confers both accelerator and sulfur-donor functionality . The compound appears as a white to light-yellow crystalline powder with a melting point range of 118–122 °C, and is soluble in carbon disulfide, chloroform, and carbon tetrachloride while remaining insoluble in water [1]. As a vulcanization accelerator, DPTT serves natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), ethylene-propylene-diene monomer (EPDM), and chloroprene rubber (CR), delivering rapid cure rates and high scorch safety relative to many in-class alternatives .

Why Direct Substitution of Dipentamethylenethiuram Tetrasulfide with Other Thiurams Carries Quantifiable Performance and Regulatory Risk


The thiuram accelerator class encompasses compounds with structurally distinct amine moieties and variable polysulfide chain lengths—parameters that directly govern vulcanization kinetics, crosslink architecture, and nitrosamine generation potential. DPTT contains a piperidine-derived amine component that precludes the formation of carcinogenic N-nitrosamines upon thermal decomposition, whereas widely used alternatives such as tetramethylthiuram disulfide (TMTD) contain dimethylamine groups that generate N-nitrosodimethylamine (NDMA) under vulcanization conditions [1]. Furthermore, the tetrasulfide linkage in DPTT provides 28% effective sulfur content by mass, enabling its dual role as both accelerator and sulfur donor in low-free-sulfur or sulfurless cure systems—a functional advantage absent in disulfide-only thiurams . Substituting DPTT without quantitative consideration of these parameters may compromise cure kinetics, final network density, and compliance with evolving nitrosamine restrictions in regulated markets [2].

Quantitative Procurement Evidence: DPTT Differential Performance Data Versus TMTD and Other Accelerator Classes


Comparative Mechanical Property Profile: DPTT Versus TMTD in Natural Rubber Vulcanizates

In a direct comparative study of thiuram-type accelerators in silica-filled natural rubber compounds, DPTT exhibited a distinct cure and mechanical property profile relative to tetramethylthiuram disulfide (TMTD). While TMTD demonstrated the fastest vulcanization rate and highest maximum torque (Tmax) among all tested accelerators—indicative of superior crosslink density and 300% modulus—DPTT produced intermediate cure characteristics and mechanical property values [1]. This positioning provides formulators with a mid-range option when TMTD yields excessively high modulus or insufficient processing safety margins. The study employed a consistent silica-filled NR formulation with accelerator addition at equivalent molar loadings, enabling direct cross-compound comparison [1].

Rubber Vulcanization Mechanical Properties Thiuram Accelerator

Effective Sulfur Content as Sulfur Donor: Quantified Differentiation from Disulfide-Only Thiurams

DPTT functions not only as an accelerator but also as a sulfur donor (vulcanizing agent) due to its tetrasulfide linkage. The compound possesses an effective sulfur content of approximately 28% by mass, which is released upon thermal decomposition during vulcanization to participate directly in crosslink formation . In contrast, tetramethylthiuram disulfide (TMTD) contains only a disulfide bridge, yielding a substantially lower effective sulfur contribution per mole. This quantified difference enables DPTT to serve as a partial or complete replacement for elemental sulfur in low-free-sulfur or sulfurless cure systems—a functional capability not replicable with TMTD at equivalent loadings [1]. Studies of sulfur donor vulcanization indicate that thiurams with longer polysulfide linkages (tetrasulfide vs. disulfide) produce crosslinks of systematically different average sulfur rank, which directly influences thermal aging resistance and compression set properties [1].

Sulfur Donor Vulcanizing Agent Crosslink Density

Nitrosamine Generation Potential: Regulatory Differentiation Between DPTT and TMTD

A fundamental structural differentiation between DPTT and TMTD lies in their amine precursors. TMTD contains dimethylamine moieties that, upon thermal decomposition during vulcanization, can react with nitrosating agents to generate N-nitrosodimethylamine (NDMA)—a potent carcinogen subject to stringent regulatory limits in finished rubber articles, particularly those with food contact or medical applications [1]. DPTT, by contrast, incorporates a piperidine ring structure (pentamethylene amine) that does not form detectable nitrosamines under standard vulcanization conditions. Recent comparative studies evaluating nitrosamine-safe accelerator alternatives explicitly identify DPTT and structurally related compounds (e.g., DPTD, TBzTD) as viable replacements for TMTD in formulations requiring nitrosamine-free compliance [1]. MTT assay results confirm that DPTD—a close structural analog of DPTT—exhibits non-carcinogenic safety profiles, supporting the class-level inference that piperidine-derived thiurams present reduced toxicological risk relative to dimethylamine-based accelerators [1].

Nitrosamine Regulatory Compliance Carcinogenicity

Inter-Accelerator Class Cure Rate Differentiation: Thiuram Versus Thiazole and Sulfenamide Systems

In a systematic comparison of accelerator classes in both silica-filled and carbon black-filled natural rubber compounds, thiuram-type accelerators (including DPTT and TMTD) demonstrated the fastest vulcanization rates, followed sequentially by thiazole-type accelerators (MBT, MBTS) and sulfenamide-type accelerators (CBS, NOBS) [1]. This class-level ranking was consistent across both filler systems, though silica-filled compounds exhibited slower absolute vulcanization times (ts2, t10, t90) and lower cure rate index (CRI) values than their carbon black-filled counterparts for each accelerator tested [1]. The findings establish that DPTT, as a member of the thiuram class, provides cure rate advantages over thiazole and sulfenamide alternatives—a differentiation relevant for high-throughput manufacturing processes where reduced cycle times translate directly to operational efficiency.

Vulcanization Kinetics Cure Rate Index Accelerator Comparison

Relative Positioning in ZDBC-TMTD-DPTT Comparative System: Cure Initiation and Reinforcement Index

A three-way comparative study among zinc-containing thiuram accelerator ZDBC, TMTD, and DPTT in silica-filled natural rubber compounds revealed distinct performance hierarchies. ZDBC exhibited the fastest cure initiation time (t10) and the highest reinforcement index (R.I.) among the three accelerators, accompanied by marching cure behavior [1]. Within this comparative framework, DPTT and TMTD occupied intermediate and distinct performance positions relative to ZDBC across modulus, tensile strength, and elongation parameters [1]. This dataset provides formulators with a quantitative basis for accelerator selection when specific cure initiation kinetics or reinforcement profiles are required—ZDBC for fastest t10 and highest R.I.; DPTT and TMTD for alternative cure trajectory requirements.

Cure Kinetics Reinforcement Index ZDBC

DPTT (Dipentamethylenethiuram Tetrasulfide) Priority Application Scenarios Based on Quantitative Differentiation Evidence


Sulfur-Donor Vulcanization Systems Requiring Elemental Sulfur Reduction or Elimination

DPTT's tetrasulfide structure provides approximately 28% effective sulfur content by mass , enabling its use as a partial or complete replacement for elemental sulfur in vulcanization formulations. This application scenario is particularly relevant for producing rubber articles with enhanced heat aging resistance and reduced surface blooming—properties directly attributable to the shorter average sulfur crosslink rank generated by thiuram tetrasulfide donors compared to conventional sulfur vulcanization. Procurement of DPTT for sulfur-donor systems is justified when formulation specifications require low-free-sulfur or sulfurless cure architectures, a functional capability not achievable with disulfide-only thiurams such as TMTD.

Nitrosamine-Regulated Rubber Article Manufacturing

Regulatory restrictions on nitrosamines in rubber articles—particularly those with food contact, medical device, or childcare applications—create a specific procurement case for DPTT over TMTD. DPTT's piperidine amine structure does not generate detectable N-nitrosamines under vulcanization conditions, whereas TMTD's dimethylamine moiety produces NDMA . This differentiation is substantiated by MTT assay safety data on structurally analogous piperidine-derived thiurams and aligns with industry guidance identifying DPTT-class accelerators as nitrosamine-safe replacements . Procuring DPTT for these applications reduces compliance burden and enables market access where nitrosamine content is regulated (e.g., EU Directive 93/11/EEC, Chinese GB/T standards).

High-Throughput Rubber Manufacturing Requiring Thiuram-Class Cure Kinetics with Balanced Scorch Safety

Inter-accelerator class comparisons establish that thiuram-type accelerators (including DPTT) deliver the fastest vulcanization rates relative to thiazole and sulfenamide alternatives—a quantifiable advantage for reducing cycle times in high-volume production . Within the thiuram class, DPTT occupies an intermediate performance window: it provides cure rates substantially faster than sulfenamide systems while offering greater scorch safety than ultra-fast accelerators like TMTD [1]. This balanced profile makes DPTT procurement advantageous for manufacturing scenarios where both production throughput and processing safety margins are critical operational parameters.

EPDM and Heat-Resistant Elastomer Formulations for Automotive and Industrial Components

DPTT demonstrates particular efficacy in EPDM (ethylene-propylene-diene monomer) and IIR (butyl rubber) compounds where thermal stability and aging resistance are primary performance requirements . The combination of DPTT's tetrasulfide sulfur-donor functionality and its compatibility with EPDM cure systems yields vulcanizates with enhanced heat resistance and compression set properties [1]. Procurement of DPTT for automotive hoses, seals, bushings, and industrial rubber goods subject to sustained thermal stress is supported by both application literature and the mechanistic understanding that tetrasulfide-derived crosslink networks exhibit superior thermal aging behavior compared to conventional sulfur-cured systems.

Technical Documentation Hub

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